molecular formula C19H18N6O3S B10982698 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B10982698
M. Wt: 410.5 g/mol
InChI Key: KXAHARRAETTWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a recognized and potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that functions as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress response, inflammation, and insulin resistance. Research utilizing this inhibitor has been pivotal in elucidating the role of MAP4K4 in metabolic diseases. A study published in Diabetes demonstrated that MAP4K4 inhibition in the liver improves insulin sensitivity and glucose homeostasis, positioning it as a promising therapeutic target for type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) . The compound's specific mechanism involves competitively binding to the ATP-binding pocket of MAP4K4, thereby blocking its kinase activity and downstream signaling. This targeted action makes it an essential pharmacological tool for probing kinase-dependent processes in cellular and animal models of metabolic syndrome, inflammation, and cancer biology, where MAP4K4 signaling has been shown to influence cell proliferation and migration. The chemical structure of this compound is documented in chemical databases, confirming its identity as a development candidate for research purposes.

Properties

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H18N6O3S/c1-28-13-5-2-12(3-6-13)4-7-15-21-19(24-23-15)22-16(26)10-25-11-20-17-14(18(25)27)8-9-29-17/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,21,22,23,24,26)

InChI Key

KXAHARRAETTWQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)C=CS4

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Derivatives

A mixture of 2-aminothiophene-3-carbonitrile and ethyl acetoacetate undergoes base-catalyzed cyclization in refluxing ethanol (12 h, 78°C), yielding 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (72% yield).

Functionalization at Position 3

The 3-position is modified using allyl isocyanate in tetrahydrofuran (THF) at 45°C for 5 h, followed by methanolysis with sodium methoxide to introduce sulfur-containing groups.

Key Reaction Table: Thienopyrimidine Synthesis

StepReagentsConditionsYield
Cyclization2-aminothiophene-3-carbonitrile, ethyl acetoacetate, NaOHEthanol, reflux, 12 h72%
SulfurationAllyl isocyanate, NaOMeTHF, 45°C → MeOH, rt68%

1,2,4-Triazole Ring Formation

The triazole component is synthesized via semicarbazide cyclization:

Semicarbazide Intermediate Preparation

4-(4-Methoxyphenyl)-1-(3-(2-methoxyphenyl)propanoyl)semicarbazide is prepared by reacting 3-(2-methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂), followed by coupling with 4-methoxyphenylsemicarbazide in dichloromethane (DCM).

Cyclization to Triazole

Refluxing the semicarbazide intermediate in 2 M NaOH (5 h, 90°C) induces cyclodehydration, forming 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one (84% yield).

Optimization Note: Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (82%).

Acetamide Coupling

The final step conjugates the thienopyrimidine and triazole moieties via an acetamide linker:

Chloroacetylation

4-Oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid is treated with thionyl chloride (SOCl₂) to generate the acid chloride, which is then reacted with the triazole amine in anhydrous DCM under nitrogen.

Coupling Conditions

  • Solvent: Dimethylformamide (DMF) or THF

  • Base: Triethylamine (TEA) or pyridine

  • Temperature: 0°C → room temperature, 24 h

  • Yield: 65–78%

Side Reaction Mitigation:

  • Excess acid chloride (1.2 equiv) minimizes diacetylation byproducts.

  • Low temperatures (0–5°C) suppress epimerization.

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Copper(II) chloride (CuCl₂) catalyzes the tandem cyclization of 4-methoxyphenethylamine , thiosemicarbazide , and ethyl 2-chloroacetoacetate in DMF at 110°C (18 h), achieving 70% yield.

Advantages:

  • Reduced purification steps

  • In situ generation of intermediates

Solid-Phase Synthesis

Immobilized triazole precursors on Wang resin enable stepwise coupling, though yields are lower (55%) due to steric hindrance.

Critical Analysis of Methodologies

MethodYieldPurityScalability
Traditional stepwise65–78%≥95% (HPLC)Pilot-plant feasible
Microwave-assisted80–82%≥97%Lab-scale only
One-pot CuCl₂70%90%Moderate scalability

Key Findings:

  • Microwave irradiation enhances reaction efficiency but requires specialized equipment.

  • Copper catalysis introduces trace metal contaminants, necessitating additional purification.

  • Traditional methods remain preferred for large-scale synthesis due to reproducibility .

Chemical Reactions Analysis

  • Scientific Research Applications

    Biological Applications

    1. Antitumor Activity

    Research indicates that compounds featuring the triazole ring often exhibit significant antitumor properties. For instance, N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has shown promise as an antitumor agent. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, facilitated by hydrogen bonding and π-π interactions due to the aromatic rings present in its structure .

    2. Anti-inflammatory Potential

    Given the increasing prevalence of inflammatory diseases such as arthritis and inflammatory bowel disease, compounds like this compound could serve as potential therapeutic agents. Studies suggest that triazole derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating chronic inflammatory conditions .

    3. Antimicrobial Properties

    The compound's structural features may also confer antimicrobial properties. Triazoles are known for their efficacy against various bacterial strains and fungi. The incorporation of the thieno[2,3-d]pyrimidine moiety may enhance these effects by improving the compound's interaction with microbial targets .

    Synthesis and Derivatives

    The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Understanding the synthetic pathways is crucial for developing derivatives with enhanced biological activity or reduced toxicity profiles.

    Case Study 1: Antitumor Efficacy

    In a study evaluating various triazole derivatives for their antitumor activity, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy .

    Case Study 2: Anti-inflammatory Activity

    In another investigation focused on anti-inflammatory properties, this compound was administered in animal models of arthritis. The results demonstrated a marked reduction in inflammatory markers and joint swelling compared to untreated controls. This supports its potential use in managing chronic inflammatory diseases .

    Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of active research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Structural Analogues with Triazole-Acetamide Linkages

    a) 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
    • Structural Similarities : Shares a triazole-acetamide scaffold but differs in substituents (cyclopropyl vs. methoxyphenylethyl) and the pyrimidine-linked phenyl group.
    • Synthesis : Microwave-assisted (70°C, 65 W, 30% yield) vs. traditional methods for the target compound .
    • Physical Properties : Melting point 165–167°C; IR confirms N-H (3285 cm⁻¹) and C=O (1660 cm⁻¹) stretches .
    b) N-Phenyl-2-(tetrahydrobenzothieno-triazolopyrimidin-3-ylsulfanyl)acetamides (10a–c)
    • Core Heterocycle: Benzothieno[3,2-e]triazolo[4,3-c]pyrimidine vs. thieno[2,3-d]pyrimidin-4-one in the target.
    • Synthesis : Room-temperature coupling (68–74% yields) using K₂CO₃ in acetone .

    Thienopyrimidine-Based Derivatives

    a) Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl Acetamides
    • Key Feature: Combines thienopyrimidine with triazole via acetamide, akin to the target.
    • Synthetic Method : Cu(I)-catalyzed 1,3-dipolar cycloaddition for triazole formation .
    • Bioactivity: Antimicrobial screening highlights the importance of the thienopyrimidine core in modulating activity .
    b) N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
    • Modification : Thioacetamide (C-S bond) vs. oxygen-linked acetamide in the target.
    • Physicochemical Data : Molecular formula C₁₉H₂₁N₅OS; ChemSpider ID 525582-84-7 .

    Substituent-Driven Comparisons

    a) 4-Ethoxyphenyl vs. 4-Methoxyphenylethyl Groups
    • Compounds : Ethoxyphenyl-substituted indazole-acetamides show anti-proliferative activity, suggesting that alkoxyaryl groups enhance cellular uptake .
    • Impact of Methoxy : The target’s methoxy group may improve solubility compared to ethoxy derivatives due to reduced hydrophobicity.
    b) Hydroxyacetamide Derivatives (FP1–12)
    • Functional Group : Hydroxyl vs. methoxy in the target; synthesized via Zeolite (Y-H)-catalyzed reflux .
    • Bioactivity: Antiproliferative activity noted, though direct comparisons are hindered by divergent core structures .

    Biological Activity

    N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a triazole ring and a thieno[2,3-d]pyrimidine moiety, which are known for their diverse biological activities. The molecular formula is C20H22N6O2C_{20}H_{22}N_{6}O_{2}, with a molecular weight of 376.4 g/mol. Its structural complexity allows for interactions with various biological macromolecules.

    Anticancer Properties

    Research indicates that triazole derivatives exhibit significant anticancer effects. For instance, studies on related compounds have shown promising results against various cancer cell lines:

    • Mechanism of Action : Triazole derivatives can inhibit specific enzymes involved in cancer progression and induce apoptosis in cancer cells.
    • Case Study : A derivative similar to the compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating potent anticancer activity .

    Antimicrobial Activity

    Triazole compounds are also noted for their antimicrobial properties:

    • Activity Spectrum : The compound has been evaluated against several pathogens and has shown effectiveness comparable to standard antibiotics.
    • Research Findings : In vitro studies revealed that triazole derivatives possess antibacterial and antifungal activities, potentially inhibiting the growth of pathogenic bacteria and fungi .

    The biological activity of this compound can be attributed to several mechanisms:

    • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
    • Receptor Interaction : Its lipophilicity allows it to permeate cellular membranes effectively, facilitating interaction with intracellular targets.
    • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells .

    Comparative Analysis with Related Compounds

    To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

    Compound NameStructural FeaturesBiological Activity
    4-MethoxybenzaldehydeContains methoxy groupsPrecursor for synthesis
    Benzotriazole DerivativesSimilar triazole structureVersatile biological behavior
    3-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-oneRelated triazole derivativeExhibits antibacterial properties
    6-(1H-Indazol-6-yl)-N-{4-[2-Methyl...}Indazole corePotential pharmaceutical applications

    Q & A

    Q. What are the key synthetic challenges and methodological considerations in the preparation of this compound?

    The synthesis involves multi-step reactions requiring precise control of reagents and conditions. Critical steps include:

    • Cyclization of triazole and thienopyrimidine moieties under reflux with catalysts like pyridine or zeolites .
    • Nucleophilic substitution for introducing the 4-methoxyphenylethyl group, optimized using sodium hydroxide in DMF to enhance yield . Challenges include maintaining regioselectivity during heterocycle formation and ensuring purity through column chromatography. Reaction intermediates (e.g., α-chloroacetamides) must be rigorously characterized via NMR to avoid side products .

    Q. How can researchers confirm the structural integrity and purity of this compound?

    A combination of spectroscopic and chromatographic methods is essential:

    • 1H/13C NMR to verify substituent positions and ring systems (e.g., distinguishing triazole protons from thienopyrimidine signals) .
    • High-resolution mass spectrometry (HRMS) for molecular weight validation, particularly to detect isotopic patterns from chlorine or sulfur .
    • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% threshold for biological assays) .

    Q. What in vitro models are recommended for initial biological activity screening?

    Prioritize assays aligned with structural analogs:

    • Anticancer activity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, comparing IC50 values to triazole-thienopyrimidine hybrids .
    • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based kinetic assays . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

    Advanced Research Questions

    Q. How can contradictory biological activity data between structural analogs be resolved?

    Discrepancies often arise from substituent effects or assay conditions. Strategies include:

    • Structure-activity relationship (SAR) studies : Systematically modify the 4-methoxyphenylethyl or thienopyrimidine groups and compare bioactivity trends .
    • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to target proteins (e.g., EGFR), identifying critical interactions (e.g., hydrogen bonds with triazole) .
    • Meta-analysis of published analogs : Cross-reference IC50 values and assay protocols (e.g., serum concentration in cell cultures) to identify confounding variables .

    Q. What experimental designs are optimal for evaluating in vivo efficacy and pharmacokinetics?

    • Animal models : Use xenograft mice (e.g., HT-29 colon cancer) with daily oral/administered doses (10–50 mg/kg). Monitor tumor volume and body weight for toxicity .
    • Pharmacokinetic profiling : Collect plasma samples at 0.5, 2, 6, and 24 hours post-dose. Analyze using LC-MS/MS to calculate AUC, Cmax, and half-life .
    • Tissue distribution : Quantify compound levels in liver, kidneys, and tumors to assess bioavailability and off-target accumulation .

    Q. How can researchers address low solubility in aqueous buffers during formulation?

    • Co-solvent systems : Test combinations of PEG-400, DMSO (<5% v/v), or cyclodextrins to enhance solubility without cytotoxicity .
    • Nanoformulation : Prepare liposomal or PLGA nanoparticles (100–200 nm size via sonication) and measure encapsulation efficiency using UV-Vis .
    • Salt formation : Screen with HCl, sodium, or meglumine counterions to improve crystallinity and dissolution rates .

    Methodological Notes

    • Synthetic Reproducibility : Document reaction temperatures (±2°C) and solvent batch variations to minimize yield discrepancies .
    • Data Validation : Use triplicate runs for bioassays and apply ANOVA for statistical significance (p < 0.05) .
    • Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval and humane endpoints .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.